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Introduction
Azepinomycin, a natural product isolated from Streptomyces species, has garnered significant

interest within the medicinal chemistry community due to its unique heterocyclic structure and

notable biological activity. As an antitumor antibiotic and an inhibitor of guanase, it represents a

valuable scaffold for the development of novel therapeutic agents. This technical guide

provides a comprehensive overview of the structural elucidation of Azepinomycin and its

analogs, detailing the experimental methodologies and spectroscopic data that have been

pivotal in defining their chemical architecture.

Core Structure of Azepinomycin
Azepinomycin possesses a distinctive fused heterocyclic system, chemically identified as

4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo[4,5-e][1][2]diazepin-8-one. The core structure

features an imidazole ring fused to a seven-membered diazepine ring, with a hydroxyl group at

the C6 position, which has been shown to be crucial for its biological activity. The IUPAC name

for Azepinomycin is 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-one.

Experimental Protocols for Structural Elucidation
The determination of the intricate structure of Azepinomycin and its analogs relies on a

combination of spectroscopic techniques and synthetic methodologies. While the original
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isolation and full spectroscopic data for Azepinomycin from Stre-ptomyces sp. are not readily

available in recent literature, the structural confirmation and characterization of its synthetic

counterparts and analogs have been well-documented.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the

connectivity and stereochemistry of Azepinomycin and its derivatives.

¹H NMR (Proton NMR): Provides information on the number of different types of protons and

their neighboring environments. Key signals include those for the imidazole proton, the

methylene protons of the diazepine ring, and the methine proton at the hydroxyl-bearing

carbon.

¹³C NMR (Carbon NMR): Determines the number of different types of carbon atoms and their

chemical environments, including carbonyl, aromatic, and aliphatic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping

to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, crucial for connecting molecular fragments and

assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the relative stereochemistry,

particularly of substituents on the diazepine ring. For instance, 2D NOESY has been

instrumental in determining the absolute stereochemistry of the 6-OH group in synthetic

nucleoside analogs of Azepinomycin.[2]

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental

composition of the compounds.
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass

measurement, allowing for the determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide

structural information about different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific

functional groups. Key absorptions for Azepinomycin would include:

O-H stretching (for the hydroxyl group)

N-H stretching (for the imidazole and amide groups)

C=O stretching (for the amide carbonyl group)

C=N and C=C stretching (for the imidazole ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the

electronic transitions within the molecule, often characteristic of the chromophoric imidazole

ring system.

X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous

determination of the three-dimensional structure, including absolute stereochemistry. While no

specific X-ray crystallographic data for Azepinomycin itself is readily available in the reviewed

literature, this technique remains the gold standard for structural confirmation of its analogs

when suitable crystals can be obtained.

Quantitative Spectroscopic Data
While a consolidated public record of the complete original spectroscopic data for naturally

isolated Azepinomycin is not currently available, data for its resynthesized form and its

analogs have been reported in various studies. The following tables summarize the expected

and reported types of data.

Table 1: Key Spectroscopic Data for Azepinomycin and Analogs
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Spectroscopic Technique
Type of Information
Obtained

Expected/Reported Data
for Azepinomycin and
Analogs

¹H NMR

Chemical shifts (δ, ppm),

coupling constants (J, Hz),

integration

Signals corresponding to

imidazole CH, diazepine ring

CH₂, CHOH

¹³C NMR Chemical shifts (δ, ppm)

Signals for imidazole carbons,

diazepine ring carbons,

carbonyl carbon

HRMS Exact mass C₆H₈N₄O₂ (for Azepinomycin)

IR Absorption frequencies (cm⁻¹)
Bands for OH, NH, C=O, C=N,

C=C functional groups

UV-Vis
Wavelength of maximum

absorbance (λmax, nm)

Absorption maxima

characteristic of the imidazo-

diazepine core

Synthesis and Structural Analogs
Numerous synthetic routes to Azepinomycin and its analogs have been developed, not only to

confirm the structure of the natural product but also to explore structure-activity relationships

(SAR).[3][4] These synthetic efforts have been crucial in providing material for biological testing

and for confirming the spectroscopic assignments.

Several analogs of Azepinomycin have been synthesized to probe the requirements for its

biological activity, particularly as an inhibitor of guanase.[5] Modifications have been made at

various positions of the imidazo[4,5-e][1][2]diazepine core.

Visualizing Methodologies and Pathways
General Workflow for Structural Elucidation
The logical flow for determining the structure of a natural product like Azepinomycin is outlined

below.
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Isolation & Purification
(from Streptomyces sp.)

Preliminary Characterization
(UV-Vis, IR)

Spectroscopic Comparison
(Synthetic vs. Natural)

Mass Spectrometry
(HRMS for Molecular Formula)

1D NMR Spectroscopy
(¹H, ¹³C, DEPT)

2D NMR Spectroscopy
(COSY, HSQC, HMBC)

Structure Proposal

Stereochemical Analysis
(NOESY, X-ray Crystallography)

Chemical Synthesis

Structure Confirmation
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Purine Salvage Pathway

Guanine Guanase
(Enzyme) XanthineHydrolysis

Azepinomycin / Analogs Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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